5-(Pyridin-2-yl)-1,2-oxazole-3-carbonyl chloride
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Overview
Description
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is a heterocyclic compound that features both pyridine and isoxazole rings. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both pyridine and isoxazole rings in its structure imparts unique chemical properties, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-pyridylhydrazine with ethyl acetoacetate to form the isoxazole ring, followed by chlorination to introduce the carbonyl chloride group. The reaction conditions often require the use of a base such as sodium ethoxide and a chlorinating agent like thionyl chloride .
Industrial Production Methods
In an industrial setting, the production of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The isoxazole ring can undergo oxidation to form N-oxides or reduction to yield isoxazolines.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Amides, Esters, and Thioesters: Formed through substitution reactions.
Isoxazoline Derivatives: Formed through reduction reactions.
N-Oxides: Formed through oxidation reactions.
Scientific Research Applications
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride largely depends on its application. In medicinal chemistry, the compound often acts as an enzyme inhibitor or receptor modulator. The isoxazole ring can interact with specific amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can enhance binding affinity through π-π interactions with aromatic residues .
Comparison with Similar Compounds
Similar Compounds
5-(Pyridin-2-yl)isoxazole-3-carbonitrile: Similar structure but with a nitrile group instead of a carbonyl chloride.
5-(Pyridin-2-yl)isoxazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carbonyl chloride.
5-(Pyridin-2-yl)isoxazole-3-methyl ester: Features a methyl ester group instead of a carbonyl chloride.
Uniqueness
5-(Pyridin-2-yl)isoxazole-3-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows for a wide range of chemical modifications. This reactivity makes it a valuable intermediate in the synthesis of complex molecules, providing versatility that similar compounds may lack .
Properties
CAS No. |
88958-32-1 |
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Molecular Formula |
C9H5ClN2O2 |
Molecular Weight |
208.60 g/mol |
IUPAC Name |
5-pyridin-2-yl-1,2-oxazole-3-carbonyl chloride |
InChI |
InChI=1S/C9H5ClN2O2/c10-9(13)7-5-8(14-12-7)6-3-1-2-4-11-6/h1-5H |
InChI Key |
ZYUPXQSXFYFWJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NO2)C(=O)Cl |
Origin of Product |
United States |
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